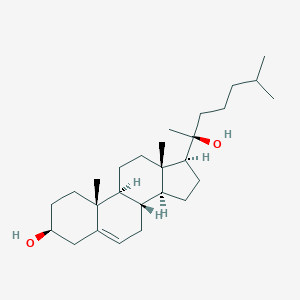

(3beta,20R)-Cholest-5-ene-3,20-diol

Description

Properties

CAS No. |

516-72-3 |

|---|---|

Molecular Formula |

C27H46O2 |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1 |

InChI Key |

MCKLJFJEQRYRQT-MGNSQDQZSA-N |

Isomeric SMILES |

CC(C)CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |

Canonical SMILES |

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Appearance |

Assay:≥98%A crystalline solid |

Other CAS No. |

516-72-3 |

physical_description |

Solid |

Synonyms |

(20S)-20-hydroxycholesterol (20S)-cholest-5-ene-3 beta,20-diol 20 alpha-hydroxycholesterol 20-hydroxycholesterol 20-hydroxycholesterol, (3beta,20 xi)-isomer 20-hydroxycholesterol, 3H-labeled, (3beta,20 xi)-isomer 20alpha-hydroxycholesterol 20R-hydroxycholesterol |

Origin of Product |

United States |

Mechanism of Action

Target of Action

20-Hydroxycholesterol (20S-OHC) is a human metabolite of cholesterol. It has been identified as an endogenous ligand for the sigma-2 receptor, which had previously been considered an orphan receptor. This receptor is known to play a role in various cellular processes, including cell proliferation and survival.

Mode of Action

20S-OHC has been found to be an allosteric activator of the Hedgehog signaling pathway. This means that it binds to a site on the receptor that is distinct from the primary active site, leading to a change in the receptor’s conformation and enhancing its activity. This interaction with the Hedgehog signaling pathway has implications in cancer research.

Biochemical Pathways

The primary biochemical pathway affected by 20S-OHC is the Hedgehog signaling pathway. This pathway plays a crucial role in cell differentiation, growth, and survival. By acting as an allosteric activator of this pathway, 20S-OHC can influence these cellular processes.

Pharmacokinetics

As a cholesterol metabolite, it is likely that it follows similar metabolic pathways as cholesterol.

Result of Action

The activation of the Hedgehog signaling pathway by 20S-OHC can lead to changes in cell differentiation, growth, and survival. This has potential implications in various health conditions, including cancer. For example, the activation of this pathway has been associated with the proliferation of cancer cells.

Action Environment

The action of 20S-OHC can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect the activity of the Hedgehog signaling pathway. Additionally, changes in the cellular environment, such as alterations in pH or temperature, could potentially influence the stability and efficacy of 20S-OHC.

Biochemical Analysis

Biochemical Properties

20-Hydroxycholesterol has been found to be an allosteric activator of the Hedgehog signaling pathway. This pathway is crucial for many aspects of development, cell differentiation, and tissue polarity. It interacts with proteins such as Smoothened (Smo), a G protein-coupled receptor that is a key player in the Hedgehog signaling pathway.

Cellular Effects

20-Hydroxycholesterol has been shown to have effects on various types of cells. For instance, it has been found to inhibit the proliferation and differentiation of chicken satellite cells at high concentrations. It also plays a role in the regulation of muscle development, which is crucial for maintaining efficient growth and development in meat-type chickens.

Molecular Mechanism

20-Hydroxycholesterol exerts its effects at the molecular level through several mechanisms. It acts as an allosteric activator of the Smoothened protein, which is part of the Hedgehog signaling pathway. This activation has implications in cancer research.

Temporal Effects in Laboratory Settings

Oxysterols, including 20-Hydroxycholesterol, are known to play key roles in central nervous system functioning, immune cell response, cell death, or migration and are involved in age-related diseases, cancers, autoimmunity, or neurological disorders.

Dosage Effects in Animal Models

Studies on related oxysterols have shown that they can have varying effects at different dosages.

Metabolic Pathways

20-Hydroxycholesterol is involved in the cholesterol metabolism pathway. It is a product of the oxidation of cholesterol and plays a role in the regulation of cholesterol homeostasis.

Comparison with Similar Compounds

Clinical and Therapeutic Implications

- 20-HC: Potential applications in treating metabolic disorders (e.g., obesity) and inflammatory diseases via ROR modulation .

- 25-HC and 27-HC : Targets for dyslipidemia and cardiovascular diseases due to their roles in cholesterol transport and inflammation .

- Beta-Sitosterol : Used in managing hypercholesterolemia and type 2 diabetes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.